2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷

描述

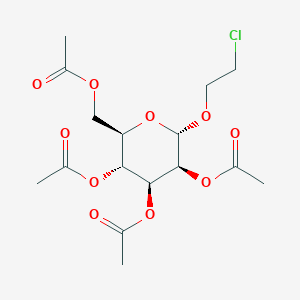

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a chemical compound commonly used as a substrate or recompound in biomedical research and pharmaceutical development . This compound plays a vital role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside involves specific reaction conditions with boron trifluoride diethyl etherate in dichloromethane at -78°C for 1 hour . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .Molecular Structure Analysis

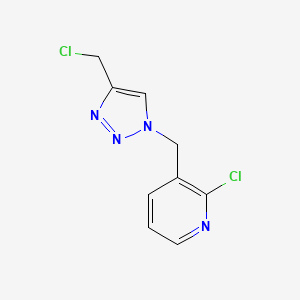

The molecular formula of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is C16H23ClO10 . The IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate .Chemical Reactions Analysis

2-Chloroethyl glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Physical and Chemical Properties Analysis

The molecular weight of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is 410.8 . It appears as a white crystalline solid .科学研究应用

合成和化学性质

单脱氧氟化甲基和 4-硝基苯基 α-D-甘露二糖苷的合成:研究人员 Khan、Jain、Abbas 和 Matta(1990 年)探索了各种甘露二糖苷的合成,包括涉及 2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷的衍生物。这项研究有助于了解如何合成此类化合物及其在化学合成中的潜在应用(Khan、Jain、Abbas 和 Matta,1990 年)。

结构性质和键分析:Turney、Zhang、Oliver 和 Serianni(2019 年)检查了各种甘露呋喃糖环的晶体结构,包括 2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷的衍生物。他们的研究提供了 O-乙酰化如何影响这些结构中的键长、键角和扭转角的见解,这对于了解它们的化学行为和潜在应用至关重要(Turney、Zhang、Oliver 和 Serianni,2019 年)。

寡糖的合成:Zhu 和 Kong(2001 年)专注于使用糖三氯乙酰亚胺(包括 2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷衍生物)合成 α-(1→6)-连接的甘露寡糖。这项研究对于复杂碳水化合物的开发具有重要意义,并对生物系统的研究和潜在的药物应用有影响(Zhu 和 Kong,2001 年)。

在生物学研究中的应用

合成抗原和生物学意义:Khan、Piskorz 和 Matta(1994 年)研究了使用甘露呋喃糖苷衍生物(包括 2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷)合成各种抗原。这项研究对于了解如何将这些化合物用于生物学上重要的分子的合成至关重要,可能影响疫苗的开发和免疫学研究(Khan、Piskorz 和 Matta,1994 年)。

外围甘露糖的碳硅树枝状大分子:Mori、Hatano、Matsuoka、Esumi、Toone 和 Terunuma(2005 年)合成了具有外围甘露糖和甘露二糖的碳硅树枝状大分子,利用了 2-氯乙基-2,3,4,6-四-O-乙酰基-A-D-甘露呋喃糖苷的衍生物。他们的研究提供了将这些化合物用于树枝状大分子创建的见解,这些树枝状大分子在药物递送和纳米技术中具有潜在应用(Mori 等人,2005 年)。

作用机制

Target of Action

The primary targets of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside are diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .

Mode of Action

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside interacts with its targets by being used as an intermediate in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . These glycosides can then be grafted to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside involve the synthesis of many diverse multivalent constructs, including glycoclusters, modified peptides, proteins, and oligonucleotides, liposomes, nanotubes, and glycopolymers . These constructs can then interact with their respective targets, leading to downstream effects that can potentially alter the course of diseases associated with aberrant protein glycosylation .

Pharmacokinetics

It is known that the compound is a white crystalline solid with a melting point of 115-116 °c . It is soluble in DCM, CHCl3, DMF, DMSO, EtOAc, and MeOH , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation , it can be inferred that the compound may have a significant impact on the progression of these diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. For instance, the compound should be stored at 0 to 8 °C to maintain its stability . . These precautions suggest that the compound’s action and efficacy could be influenced by its storage and handling conditions.

安全和危害

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas . It is not classified as a dangerous substance according to GHS .

生化分析

Biochemical Properties

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are critical in the structure and function of glycoproteins and glycolipids .

Cellular Effects

The effects of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the glycosylation patterns of cell surface proteins, affecting cell-cell communication and signal transduction. Additionally, changes in glycosylation can impact gene expression by modifying the stability and localization of glycoproteins involved in transcriptional regulation.

Molecular Mechanism

At the molecular level, 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in glycosylation, depending on the context. For instance, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the degradation of glycosylated proteins. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating glycosylation processes without causing significant toxicity. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the metabolic flux and levels of metabolites involved in glycosylation. These interactions are crucial for maintaining the balance of glycosylated molecules within cells and tissues .

Transport and Distribution

The transport and distribution of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target cells, ensuring its availability for biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the Golgi apparatus, where glycosylation processes predominantly occur. This localization is critical for its role in modulating glycosylation and influencing cellular function.

属性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFSGFSMIWNIIA-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)

![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)

![N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)

![[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate](/img/structure/B1434403.png)